Aureothin biosynthesis involves an atypical modular type I polyketide synthase (PKS) that utilizes p-nitrobenzoate (PNBA) as a starter unit [, , ]. This process involves a non-canonical module architecture where individual PKS modules are utilized iteratively [, ].
The biosynthesis of aureothin involves a type I modular polyketide synthase (PKS) system. The key steps in its synthesis include:
The biosynthesis gene cluster for aureothin has been extensively characterized, revealing insights into the iterative nature of its assembly, where certain modules can be reused to extend the carbon chain .
The molecular structure of aureothin can be described as follows:
The compound exhibits a complex three-dimensional conformation due to the presence of various functional groups that influence its reactivity and interactions with biological targets .
Aureothin participates in several chemical reactions, primarily involving:
These reactions are crucial for understanding how aureothin interacts with biological systems and can lead to the development of derivatives with enhanced properties .
The mechanism of action of aureothin primarily relates to its antiproliferative effects on cancer cells. Research indicates that aureothin may exert its biological activity through:
The precise molecular targets and pathways affected by aureothin remain an area of active research, with ongoing studies aimed at elucidating these mechanisms in detail .
Aureothin exhibits several notable physical and chemical properties:
These properties are critical for both practical applications in drug development and for understanding how aureothin behaves in biological systems .
Aureothin has several promising applications in scientific research and industry:
Ongoing research aims to explore additional applications and optimize the production methods for aureothin and its derivatives .
Aureothin biosynthesis in Streptomyces thioluteus exemplifies a sophisticated trans-acyltransferase (AT) Type I PKS system characterized by non-canonical, iterative functionalities. The 27 kb aur gene cluster encodes three giant multimodular PKS proteins (AurA, AurB, and AurC) that collaboratively assemble the polyene-pyrone backbone from simple carboxylic acid precursors. This system challenges the classical co-linearity rule of modular PKSs through programmed iteration events and atypical domain organization [1] [4] [8].
The aureothin assembly line initiates with AurA loading the unique p-nitrobenzoate starter unit – synthesized independently via AurF (discussed in Section 1.2). AurA lacks a dedicated loading domain, implying a novel priming mechanism for this nitroaryl starter [1] [4]. AurA Module 1 extends the chain using methylmalonyl-CoA, incorporating a methyl branch. The nascent chain is transferred to AurB (Module 2), which catalyzes two successive elongation cycles (iterative functionality) using methylmalonyl-CoA extender units. This marks one of the first documented examples of a bacterial modular PKS module undergoing programmed iteration or "stuttering" [1] [4] [8]. AurB transfers the tetraketide intermediate to AurC. AurC comprises two modules: Module 3 incorporates malonyl-CoA (lacking a methyl branch), and Module 4 incorporates methylmalonyl-CoA. AurC Module 4 also houses a thioesterase (TE) domain responsible for macrocyclization and release of the linear polyketide precursor, deoxyaureothin [4] [7] [8].
Table 1: Modular Organization and Functions of Aureothin PKS Proteins
PKS Protein | Module | Domains (Minimal + Tailoring) | Extender Unit | Function | Iterative Use? |
---|---|---|---|---|---|
AurA | Loading | (Adapted KS?) | - | Loads p-nitrobenzoate starter | No |
1 | KS-AT-KR-ACP | Methylmalonyl-CoA | Chain extension, β-ketoreduction | No | |
AurB | 2 | KS-AT-DH-ER-KR-ACP | Methylmalonyl-CoA | Two extensions, dehydration, enoylreduction, ketoreduction | Yes (Module catalyzes 2 cycles) |
AurC | 3 | KS-AT-ACP | Malonyl-CoA | Chain extension (no methyl branch) | No |
4 | KS-AT-DH-ER-ACP-TE | Methylmalonyl-CoA | Chain extension, dehydration, enoylreduction, chain release via macrocyclization | No |
The defining feature of the aureothin PKS is the iterative use of AurB Module 2. Despite being a single module within a canonical multimodular assembly line, this module catalyzes two consecutive rounds of chain elongation and β-keto processing using methylmalonyl-CoA. This "stuttering" mechanism effectively compensates for the apparent module deficiency (only four modules for five chain extensions) [1] [4] [8]. The molecular basis for this iteration involves the KS-AT linker region, identified as a potential recombination site facilitating evolutionary module deletion/insertion events observed between aureothin and the longer neoaureothin (spectinabilin) PKSs [2] [8]. Heterologous expression confirmed that these four modules, including the iterative AurB module, suffice for deoxyaureothin biosynthesis [1] [4]. This iteration represents a significant deviation from strict bacterial PKS co-linearity and blurs the distinction with fungal iterative PKS systems [8].
The rare nitro group attached to the benzene ring is a hallmark structural feature and critical pharmacophore of aureothin. Its biosynthesis involves a remarkable multi-step enzymatic oxidation occurring before polyketide chain assembly.
The nitroaryl starter unit originates from the shikimate pathway intermediate chorismate, converted to p-aminobenzoate (PABA). AurF, a nonheme diiron oxygenase encoded within the aur cluster, performs an unprecedented six-electron oxidation of PABA to p-nitrobenzoate (PNBA) [1] [4] [6]. Crucially, biochemical studies revealed this transformation consumes only two equivalents of molecular oxygen (O₂) and requires two exogenous electrons, contradicting earlier proposals requiring three O₂ molecules and six electrons [6]. The reaction proceeds via a tightly bound p-hydroxylaminobenzoate (PHABA) intermediate [6].
The catalytic cycle of AurF involves a peroxodiiron(III/III) complex generated upon O₂ binding to the reduced diiron(II/II) center. This peroxo complex oxidizes PABA to PHABA, leaving a μ-oxo-diiron(III/III) state. A second peroxodiiron(III/III) complex (formed by another O₂ binding/reduction event) then oxidizes PHABA directly to PNBA in a single, concerted four-electron oxidation step, regenerating the μ-oxo-diiron(III/III) state. This second step is particularly noteworthy as it converts the hydroxylamine to the nitro group without releasing a free nitroso intermediate and without requiring additional exogenous reducing equivalents beyond those needed for O₂ activation [6]. AurF represents the founding member of a family of nitro-installing diiron oxygenases involved in natural product biosynthesis [6].
Table 2: AurF Catalytic Cycle Steps for p-Nitrobenzoate Formation
Step | AurF State | Substrate | O₂ Consumed | Electrons Consumed | Product | Key Intermediate |
---|---|---|---|---|---|---|
1 | Peroxo-Fe₂(III/III) | PABA (Ar-NH₂) | 1 | 2 | PHABA (Ar-NHOH) | Peroxodiiron(III/III) |
2 | Peroxo-Fe₂(III/III) | PHABA (Ar-NHOH) | 1 | 0 | PNBA (Ar-NO₂) | Peroxodiiron(III/III) (catalyzes 4-e⁻ oxidation) |
Overall | - | PABA | 2 | 2 | PNBA | PHABA (enzyme-bound) |
Following release of the macrocyclic polyketide chain (deoxyaureothin) by the AurC TE domain, two dedicated tailoring enzymes introduce final structural modifications essential for aureothin's bioactivity: methylation of the pyrone ring and formation of the tetrahydrofuran (THF) heterocycle.
AurI is an S-adenosylmethionine (SAM)-dependent O-methyltransferase specific for the γ-pyrone moiety of deoxyaureothin. It catalyzes the regiospecific transfer of a methyl group to the 2-oxygen (enol oxygen) of the pyrone ring, forming the 2-methoxy-4H-pyran-4-one (methoxypyrone) structure [6] [7] [9]. This methylation step precedes the action of the cytochrome P450 AurH. AurI exhibits high substrate specificity for the γ-pyrone system within the context of the deoxyaureothin scaffold. Interestingly, despite high sequence similarity to EncK, the O-methyltransferase in enterocin biosynthesis, AurI displays distinct regioselectivity. EncK methylates a hydroxyl group at the C-5 position of an α-pyrone, whereas AurI methylates the enol at C-2 of the γ-pyrone [9]. This highlights how subtle structural differences in enzymes can lead to significant chemical divergence.
AurH is a multifunctional cytochrome P450 monooxygenase (CYP151A family) that catalyzes a sophisticated tandem oxygenation-heterocyclization sequence on the methylated substrate, 2-methoxy-5,6-dehydrodeoxyaureothin, converting it into aureothin [7] [10]. The reaction involves:
Structural biology studies (X-ray crystallography) of AurH variants, including complexes with the inhibitor ancymidol, revealed key mechanistic insights. AurH undergoes significant conformational changes upon substrate binding. A crucial substrate recognition switch allows AurH to accommodate both the initial substrate and the hydroxylated intermediate within the same active site, enabling the bifunctional catalysis [10]. The precise positioning of the substrate relative to the heme-iron-oxo species (Compound I) is critical for the initial hydroxylation regiochemistry. The architecture of the active site then constrains the hydroxylated intermediate in a conformation optimal for the subsequent SN2'-type epoxidation of the C7'-C8' double bond, followed by ring opening and nucleophilic attack, ultimately forming the THF ring [10]. Remarkably, AurH's substrate tolerance was exploited in combinatorial biosynthesis; replacing AurI with EncK altered the pyrone methylation pattern, and AurH processed this non-natural substrate to form a novel 2H-pyran ring system (aureopyran) via an alternative hydroxylation/oxidation/electrocyclization cascade, demonstrating the enzyme's inherent versatility [6] [7].
Table 3: Key Enzymes in Aureothin Tailoring and Their Functions
Enzyme | Type | Substrate | Reaction Catalyzed | Product | Specificity/Remark |
---|---|---|---|---|---|
AurI | O-Methyltransferase (Class I SAM-dependent) | Deoxyaureothin (γ-pyrone form) | Methylation of enol oxygen (O-2) | 2-Methoxy-5,6-dehydrodeoxyaureothin | Regiospecific for γ-pyrone O-2; differs from EncK (C-5 OH methylation on α-pyrone) |
AurH | Cytochrome P450 Monooxygenase (CYP151A) | 2-Methoxy-5,6-dehydrodeoxyaureothin | 1. C3' (S) Hydroxylation 2. THF ring formation via intramolecular epoxidation/cyclization | Aureothin | Bifunctional (tandem oxidation/cyclization); exhibits substrate switch between steps; can process non-natural substrates to novel products |
Compounds Mentioned: Aureothin, Deoxyaureothin, p-Aminobenzoate (PABA), p-Hydroxylaminobenzoate (PHABA), p-Nitrobenzoate (PNBA), 2-Methoxy-5,6-dehydrodeoxyaureothin, Aureopyran, Neoaureothin (Spectinabilin), Enterocin.
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